
Ascarylopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascarylopyranose is a carbohydrate derivative with the molecular formula C6H12O4. It is a type of this compound that can exist in different anomeric forms, such as alpha-ascarylopyranose and beta-ascarylopyranose . This compound is notable for its structural similarity to other hexopyranoses and its role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ascarylopyranose typically involves the reduction of corresponding hexopyranose derivatives. One common method is the reduction of 3,6-dideoxy-hexopyranose using suitable reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of simple sugars .
Análisis De Reacciones Químicas
Types of Reactions
Ascarylopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
Ascarylopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials
Mecanismo De Acción
The mechanism of action of ascarylopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The pathways involved include glycolysis and other carbohydrate metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-ascarylopyranose: An anomeric form of ascarylopyranose with a different configuration at the anomeric center.
Beta-ascarylopyranose: Another anomeric form with a beta configuration.
Ascr#9: A hydroxy fatty acid ascaroside derived from this compound.
Ascr#10: Another hydroxy fatty acid ascaroside related to this compound.
Uniqueness
This compound is unique due to its specific structural configuration and its role in various biological processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a compound of significant interest .
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(3R,5R,6S)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m0/s1 |
Clave InChI |
KYPWIZMAJMNPMJ-JMSAOHGTSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@H](C(O1)O)O)O |
SMILES canónico |
CC1C(CC(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


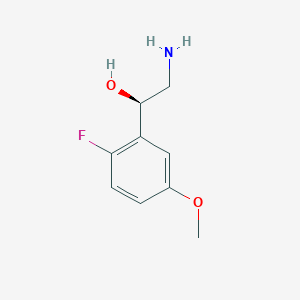

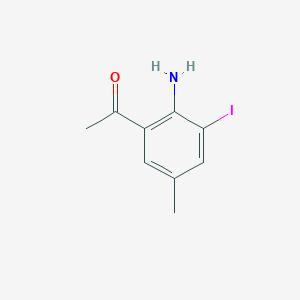
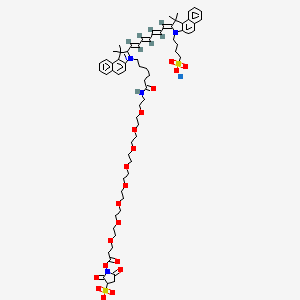
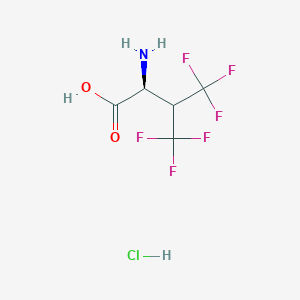
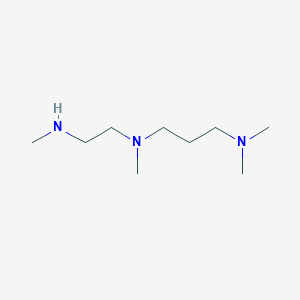

![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
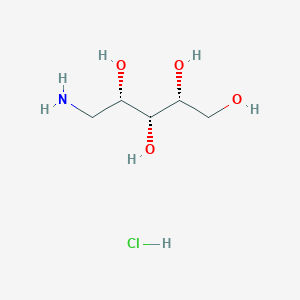
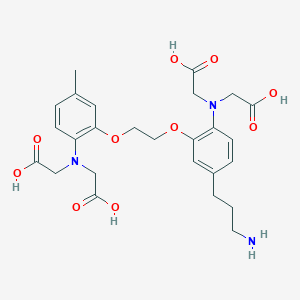
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
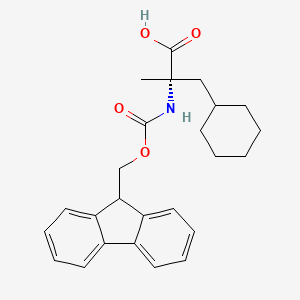
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)

